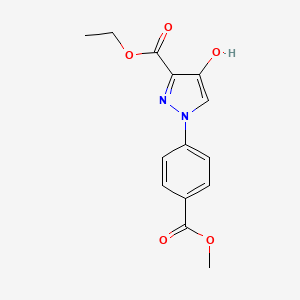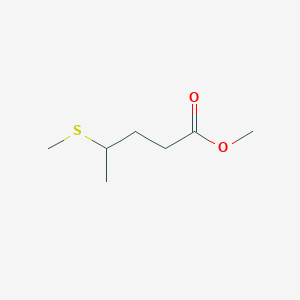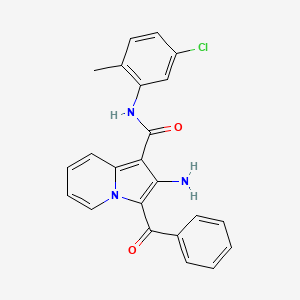
N-ethyl-1-(2-methoxyacetyl)indoline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-ethyl-1-(2-methoxyacetyl)indoline-2-carboxamide” is a derivative of indole-2-carboxamides . Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Synthesis Analysis
The synthesis of indole-2-carboxamides involves several steps . The process is generally high yielding and draws upon readily available building blocks . The synthetic strategies of indole 2 and 3-carboxamide derivatives have been investigated .Molecular Structure Analysis
The indole compound is classified in the family of heterocyclic organic compounds . The indole skeleton has a benzene ring fused to a pyrrole ring . The nitrogen lone electron pair participates in the aromatic ring .Chemical Reactions Analysis
Indole derivatives have unique inhibitory properties due to the effect of the carboxamide moiety at positions 2 and 3 . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .Aplicaciones Científicas De Investigación
Embryo- and Testicular-toxicities of Related Compounds
Methoxyacetate (MAA), a compound related to the methoxyacetyl part of NEIMA, is known for its teratogenic and testicular toxicant properties in experimental animals. MAA's inhibition of histone deacetylase and association with lactate-carrying monocarboxylate transporter expressed in Sertoli and fetal cells suggest a complex interaction with cellular metabolism and epigenetic regulation. These findings highlight the potential of NEIMA-like compounds to affect rapid cell division processes and nucleic acid syntheses, possibly leading to adverse reproductive outcomes (Yamazoe, Yamada, & Mitsumori, 2015).
Pharmacological Properties of Related Compounds
Metoclopramide, a compound with a similar methoxy-N-(2-diethyl-aminoethyl) structure, is used in various gastrointestinal disorders. Its effects on gastric emptying, antiemetic properties, and interactions with the central nervous system provide a framework for understanding how NEIMA might influence similar physiological pathways. The extensive use of metoclopramide in clinical settings underscores the potential medical applications of NEIMA-like compounds, especially in modulating gastrointestinal motility and addressing emesis (Pinder et al., 2012).
Antioxidant Activity in Plant Physiology
Research on melatonin and its derivatives, including compounds with methoxy groups, has revealed their significant role as antioxidants in plants. These compounds can mitigate oxidative stress, suggesting that NEIMA could have applications in enhancing plant health and stress resistance. Understanding the antioxidant capacity of NEIMA-like compounds could lead to their use in agricultural biotechnology to improve crop resilience and productivity (Paredes et al., 2009).
Renal Toxicopathology of Oligonucleotides
The study of 2'-methoxy-ethyl (2'-MOE) modifications in therapeutic oligonucleotides, although not directly linked to NEIMA, offers insights into the renal effects of methoxy-containing compounds. These findings are critical for assessing the safety and therapeutic potential of NEIMA, particularly in the context of developing drug candidates that are both effective and have manageable toxicity profiles (Engelhardt, 2016).
Mecanismo De Acción
Target of Action
N-ethyl-1-(2-methoxyacetyl)indoline-2-carboxamide, also known as N-ethyl-1-(2-methoxyacetyl)-2,3-dihydroindole-2-carboxamide, has been identified to primarily target the mycobacterial membrane protein large 3 transporter (MmpL3) . MmpL3 is a crucial component in the cell wall biosynthesis of Mycobacterium tuberculosis . Additionally, this compound has shown inhibitory activity against EGFR (epidermal growth factor receptor) and BRAF V600E , both of which are key players in cell proliferation and survival .
Mode of Action
The compound interacts with its targets by forming hydrogen bonds, which can inhibit their activity . When docked into the MmpL3 active site, it adopts a binding profile similar to the indoleamide ligand ICA38 . This interaction disrupts the normal function of MmpL3, thereby inhibiting the growth of Mycobacterium tuberculosis . Similarly, it inhibits EGFR and BRAF V600E, leading to a decrease in cell proliferation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell wall biosynthesis of Mycobacterium tuberculosis, specifically through the inhibition of MmpL3 . By inhibiting EGFR and BRAF V600E, it also affects the MAPK/ERK pathway, which is involved in cell proliferation and survival .
Pharmacokinetics
The compound’s inhibitory activity against its targets suggests that it may have sufficient bioavailability to exert its effects .
Result of Action
The compound exhibits antitubercular activity, showing high selective activity towards Mycobacterium tuberculosis over mammalian cells . It also demonstrates antiproliferative activity, with GI 50 values ranging from 26 nM to 86 nM, indicating its potential as an anticancer agent .
Direcciones Futuras
The future directions for “N-ethyl-1-(2-methoxyacetyl)indoline-2-carboxamide” and other indole derivatives could involve further investigation of their inhibitory properties and potential applications in pharmaceutical compounds . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .
Análisis Bioquímico
Biochemical Properties
The carboxamide moiety in N-ethyl-1-(2-methoxyacetyl)indoline-2-carboxamide allows it to form hydrogen bonds with various enzymes and proteins . This interaction often results in the inhibition of the activity of these biomolecules
Cellular Effects
Indole derivatives are known to have a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Molecular Mechanism
It is known that the presence of a carboxamide moiety in indole derivatives allows for hydrogen bonding with a variety of enzymes and proteins, often inhibiting their activity
Propiedades
IUPAC Name |
N-ethyl-1-(2-methoxyacetyl)-2,3-dihydroindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-3-15-14(18)12-8-10-6-4-5-7-11(10)16(12)13(17)9-19-2/h4-7,12H,3,8-9H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQKZHXOEUIPPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CC2=CC=CC=C2N1C(=O)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-butylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2809515.png)

![2-Chloro-1-[4-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]piperazin-1-yl]propan-1-one](/img/structure/B2809518.png)
![N-(2,5-dimethoxyphenyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2809521.png)

![(5-chloro-1H-indol-2-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2809524.png)
![3-benzyl-2-((3,4-dichlorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2809526.png)



![3-(4-chlorophenyl)-5-methyl-N-(2-methyl-5-nitrophenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2809532.png)



